molecular formula C16H18BrNO3S2 B4882552 3-bromo-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide

3-bromo-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide

Cat. No. B4882552
M. Wt: 416.4 g/mol
InChI Key: PUTJTVXHWGVKOT-UHFFFAOYSA-N
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Description

3-bromo-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide is a chemical compound that has gained significant attention from scientists due to its potential use in various fields, including medicinal chemistry, drug design, and material science.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide involves its ability to bind to the active site of enzymes, thereby inhibiting their activity. For example, it has been shown to bind to the zinc ion in the active site of carbonic anhydrase, which is essential for its catalytic activity. By inhibiting the activity of these enzymes, this compound can potentially be used as a therapeutic agent for various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide are still being studied. However, it has been shown to have inhibitory effects on certain enzymes, which can lead to changes in biochemical pathways and physiological processes. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect acid-base balance in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide in lab experiments is its ability to selectively inhibit certain enzymes, which can help in the discovery of new drugs. However, one limitation is that this compound may have off-target effects, which can lead to unintended consequences.

Future Directions

There are several future directions for research on 3-bromo-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide. One direction is to further study its inhibitory effects on enzymes and explore its potential as a therapeutic agent for various diseases. Another direction is to investigate its potential use in material science, such as in the development of new polymers and coatings. Additionally, further research is needed to understand its biochemical and physiological effects and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 3-bromo-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide involves the reaction of 3-bromo-4-methoxyaniline with 2-(4-methylphenylthio)ethylamine in the presence of sulfuric acid. The resulting product is then treated with sulfamic acid to obtain the final compound.

Scientific Research Applications

3-bromo-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has potential applications in medicinal chemistry and drug design. It has been shown to have inhibitory effects on certain enzymes, including carbonic anhydrase and acetylcholinesterase, which are involved in various diseases, such as glaucoma, epilepsy, and Alzheimer's disease. Additionally, this compound has been tested for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.

properties

IUPAC Name

3-bromo-4-methoxy-N-[2-(4-methylphenyl)sulfanylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO3S2/c1-12-3-5-13(6-4-12)22-10-9-18-23(19,20)14-7-8-16(21-2)15(17)11-14/h3-8,11,18H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTJTVXHWGVKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4-methoxy-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzenesulfonamide

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